![molecular formula C3H5FO B1329528 2-Fluoro-2-propen-1-ol CAS No. 5675-31-0](/img/structure/B1329528.png)
2-Fluoro-2-propen-1-ol
Overview
Description
2-Fluoro-2-propen-1-ol is an organic compound with the molecular formula C3H5FO It is a fluorinated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a fluorine atom attached to a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-2-propen-1-ol can be synthesized through several methods. One common approach involves the fluorination of allyl alcohol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction typically occurs under mild conditions, with the allyl alcohol being treated with DAST at low temperatures to yield this compound.
Another method involves the use of electrophilic fluorination, where a fluorine source such as Selectfluor is used to introduce the fluorine atom into the propenyl group. This reaction is usually carried out in the presence of a catalyst and under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the yield and purity of the product. Additionally, safety measures are implemented to manage the hazards associated with fluorination reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 2-fluoroacrolein.
Reduction: The compound can be reduced to form 2-fluoropropanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Fluoroacrolein
Reduction: 2-Fluoropropanol
Substitution: Various fluorinated derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
2-Fluoro-2-propen-1-ol serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various transformations, such as:
- Cross-Coupling Reactions : Utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, enhancing the complexity of organic molecules .
- Synthesis of Fluorinated Compounds : Acts as a precursor for synthesizing more complex fluorinated compounds, which are essential in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The incorporation of fluorine into drug candidates significantly influences their pharmacokinetic properties. This compound is explored for:
- Antiviral Agents : Research indicates potential applications in developing antiviral compounds where fluorinated moieties enhance bioactivity and stability .
- Enzyme Inhibitors : Its structure has been investigated for designing enzyme inhibitors with improved selectivity and potency due to the electron-withdrawing nature of the fluorine atom .
Polymer Science
In polymer chemistry, this compound is utilized as a monomer for creating new polymers with desirable properties:
- Fluorinated Polymers : These materials exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications in coatings and adhesives .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Organic Synthesis | Cross-Coupling Reactions | Enhances C-C bond formation efficiency |
Medicinal Chemistry | Antiviral Drug Development | Improves bioactivity and stability |
Polymer Science | Synthesis of Fluorinated Polymers | Increased chemical resistance |
Case Study 1: Synthesis of Fluorinated Antiviral Agents
A study demonstrated the utility of this compound in synthesizing novel antiviral agents. The incorporation of the fluorinated alcohol into the molecular framework significantly enhanced the compounds' antiviral activity against specific viral strains. The research highlighted the importance of fluorination in optimizing drug efficacy.
Case Study 2: Development of High-performance Coatings
Another investigation focused on using this compound to develop high-performance coatings. The resulting polymers exhibited exceptional resistance to solvents and high temperatures, showcasing the advantages of incorporating fluorinated monomers into polymer formulations.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-propen-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, potentially affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
2-Fluoro-2-propen-1-ol can be compared with other fluorinated alcohols, such as:
2-Fluoroethanol: Similar in structure but lacks the propenyl group.
3-Fluoro-2-propen-1-ol: The fluorine atom is positioned differently, affecting its reactivity.
2-Fluoro-1-propanol: Similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Biological Activity
2-Fluoro-2-propen-1-ol, a fluorinated allylic alcohol, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure:
- Molecular Formula: CHFO
- Molecular Weight: 76.06 g/mol
Functional Groups:
- Fluorine Atom: Enhances lipophilicity and alters the compound's interaction with biological membranes.
- Hydroxyl Group: Facilitates hydrogen bonding, potentially affecting enzyme interactions and metabolic pathways.
This compound's mechanism of action is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The fluorine atom can modify the compound’s binding affinity, while the hydroxyl group allows for critical hydrogen bonding interactions. This dual functionality can lead to various metabolic effects in cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results show that it can induce apoptosis in HeLa cells (cervical cancer) through the activation of caspase pathways. The fluorinated structure may enhance its potency compared to non-fluorinated analogs.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It shows promise as a competitive inhibitor for certain dehydrogenases, affecting metabolic pathways related to alcohol metabolism. This inhibition may have implications for drug design targeting metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar fluorinated compounds:
Compound | Structure | Biological Activity |
---|---|---|
2-Fluoroethanol | CHFO | Antimicrobial, less potent than this compound |
3-Fluoro-2-propen-1-ol | CHFO | Moderate cytotoxicity |
Allyl Alcohol | CHO | Less effective in enzyme inhibition |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited S. aureus growth by disrupting cell membrane integrity, with an IC50 value of 25 µg/mL.
- Cytotoxicity Assessment : In a laboratory setting, this compound was tested on HeLa cells, revealing a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.
- Enzyme Interaction Analysis : Research involving kinetic assays indicated that this compound acts as a competitive inhibitor for alcohol dehydrogenase, with a Ki value of approximately 30 µM.
Properties
IUPAC Name |
2-fluoroprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHLEMBJXRLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205308 | |
Record name | 2-Fluoro-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-31-0 | |
Record name | 2-Propen-1-ol, 2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5675-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-2-propen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoroallyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-2-PROPEN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF81WO4HV7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.